

Best practices for storing and handling N-formyl-L-proline

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Compound of Interest

Compound Name: 1-Formyl-L-proline

Cat. No.: B078326

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Technical Support Center: N-formyl-L-proline

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with N-formyl-L-proline.

Frequently Asked Questions (FAQs)

1. What is N-formyl-L-proline and what is its primary application in research?

N-formyl-L-proline is a derivative of the amino acid L-proline. In research, it is primarily used as a chemical probe and competitive inhibitor of the enzyme Pyrroline-5-Carboxylate Reductase 1 (PYCR1).^{[1][2][3][4]} PYCR1 is a key enzyme in the proline biosynthesis pathway and has been identified as a potential therapeutic target in various cancers due to its role in tumor metabolism and growth.^{[1][3][4]}

2. What is the mechanism of action of N-formyl-L-proline?

N-formyl-L-proline acts as a competitive inhibitor of PYCR1, binding to the active site where the natural substrate, pyrroline-5-carboxylate (P5C), would normally bind.^{[1][2][3][4]} By blocking PYCR1, N-formyl-L-proline inhibits the de novo synthesis of proline, which can impair the growth of cancer cells that are highly dependent on this pathway.^{[1][4]}

3. What are the basic chemical and physical properties of N-formyl-L-proline?

The table below summarizes the key properties of N-formyl-L-proline.

Property	Value
CAS Number	13200-83-4[5]
Molecular Formula	C ₆ H ₉ NO ₃ [5]
Molecular Weight	143.14 g/mol [6]
Appearance	White to off-white powder or crystalline powder[5]
Optical Rotation	-115° to -130° (c=0.8 in EtOH)[5]

Storage and Handling

4. How should solid N-formyl-L-proline be stored?

Solid N-formyl-L-proline should be stored at room temperature or, for long-term storage, at -20°C. A related compound, N-Boc-L-proline, is stable for at least 4 years when stored at -20°C.[1]

5. How should I prepare a stock solution of N-formyl-L-proline?

Based on the solubility of related proline derivatives, it is recommended to prepare stock solutions in an organic solvent such as DMSO or ethanol.[1] For L-proline, stock solutions in water are also common.[7][8]

Recommended Solvents and Concentrations:

Solvent	Recommended Stock Concentration	Notes
DMSO	≥ 100 mg/mL (for N-Acetyl-L-proline)[9]	Use freshly opened, anhydrous DMSO as it is hygroscopic.
Ethanol	~ 15 mg/mL (for N-Boc-L-proline)[1]	
Water	Highly soluble (for L-proline)[7][10]	If preparing an aqueous solution for cell culture, it is advisable to first dissolve in a minimal amount of organic solvent (e.g., DMSO) and then dilute with the aqueous buffer. [1]

6. How should I store stock solutions of N-formyl-L-proline?

Stock solutions of related compounds like L-proline and N-acetyl-L-proline are stable for up to one year at -20°C or up to two years at -80°C . [7][9][11] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Aqueous solutions of a similar compound, N-Boc-L-proline, are not recommended for storage for more than one day. [1]

Experimental Protocols

7. What is a general protocol for preparing a stock solution of N-formyl-L-proline?

- Weigh the desired amount of N-formyl-L-proline powder in a sterile conical tube.
- Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
- Vortex thoroughly until the compound is completely dissolved. Gentle warming may be required.

- Sterile filter the stock solution through a 0.22 μm syringe filter into a sterile, light-protected tube.
- Aliquot into single-use volumes and store at -20°C or -80°C .

8. What are typical working concentrations for N-formyl-L-proline in cell-based assays?

The effective concentration of N-formyl-L-proline can vary depending on the cell type and experimental design. A good starting point is the known inhibition constant (K_i) for PYCR1, which is 100 μM .^{[2][3][4]} It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

9. Can you provide a basic protocol for a PYCR1 enzyme inhibition assay?

This protocol is based on methodologies described for PYCR1 inhibition assays.^{[2][3][4][12]}

- Reagents:
 - Recombinant human PYCR1 enzyme
 - Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 1 mM EDTA)
 - NADH (fixed concentration, e.g., 175 μM)
 - D,L-Pyrroline-5-carboxylate (P5C) as the substrate (variable concentrations)
 - N-formyl-L-proline (inhibitor, variable concentrations)
- Procedure:
 - Prepare a reaction mixture containing the assay buffer, NADH, and the desired concentration of N-formyl-L-proline.
 - Add the PYCR1 enzyme to the reaction mixture and incubate for a short period.
 - Initiate the reaction by adding P5C.

- Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.
- Calculate the initial reaction velocities and determine the inhibition constant (K_i) by fitting the data to a competitive inhibition model.

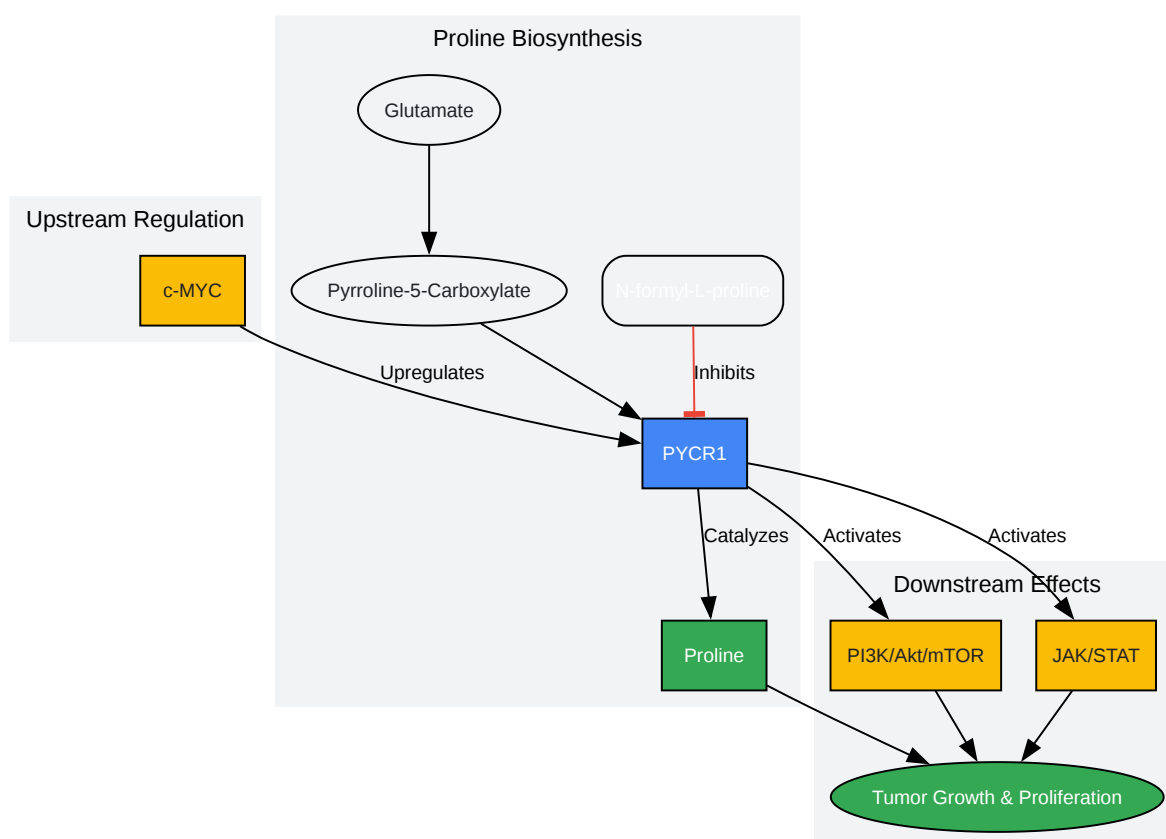
Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Compound precipitation in media	- Poor solubility of the compound in aqueous solutions.- The final concentration of the organic solvent (e.g., DMSO) is too high.	- Ensure the final concentration of the organic solvent in the cell culture media is low (typically <0.5%).- Prepare a more diluted stock solution.- First, dissolve the compound in a minimal amount of organic solvent before diluting with the aqueous buffer. [1]
Inconsistent or no biological effect	- Degradation of the compound due to improper storage or handling.- Incorrect working concentration.	- Use freshly prepared dilutions from a properly stored stock solution.- Perform a dose-response curve to determine the optimal concentration.- Ensure the target enzyme (PYCR1) is expressed in the cell line being used.
Cell toxicity or off-target effects	- The working concentration is too high.- The compound is not specific for the intended target at high concentrations.	- Lower the working concentration of N-formyl-L-proline.- Include appropriate controls, such as a vehicle control (e.g., DMSO alone) and a positive control for the expected phenotype.
Difficulty dissolving the compound	- Poor quality of the solvent.- The compound has degraded.	- Use high-purity, anhydrous solvents.- Gentle warming and vortexing can aid dissolution.

Signaling Pathways and Experimental Workflows

PYCR1 Signaling Pathway in Cancer

N-formyl-L-proline inhibits PYCR1, which is a central enzyme in proline biosynthesis. In many cancer cells, the upregulation of PYCR1 is driven by oncogenes like c-MYC. The increased proline production supports tumor growth by contributing to protein synthesis, redox balance, and ATP production. PYCR1 activity has been shown to influence major cancer-related signaling pathways, including the PI3K/Akt/mTOR and JAK/STAT pathways.

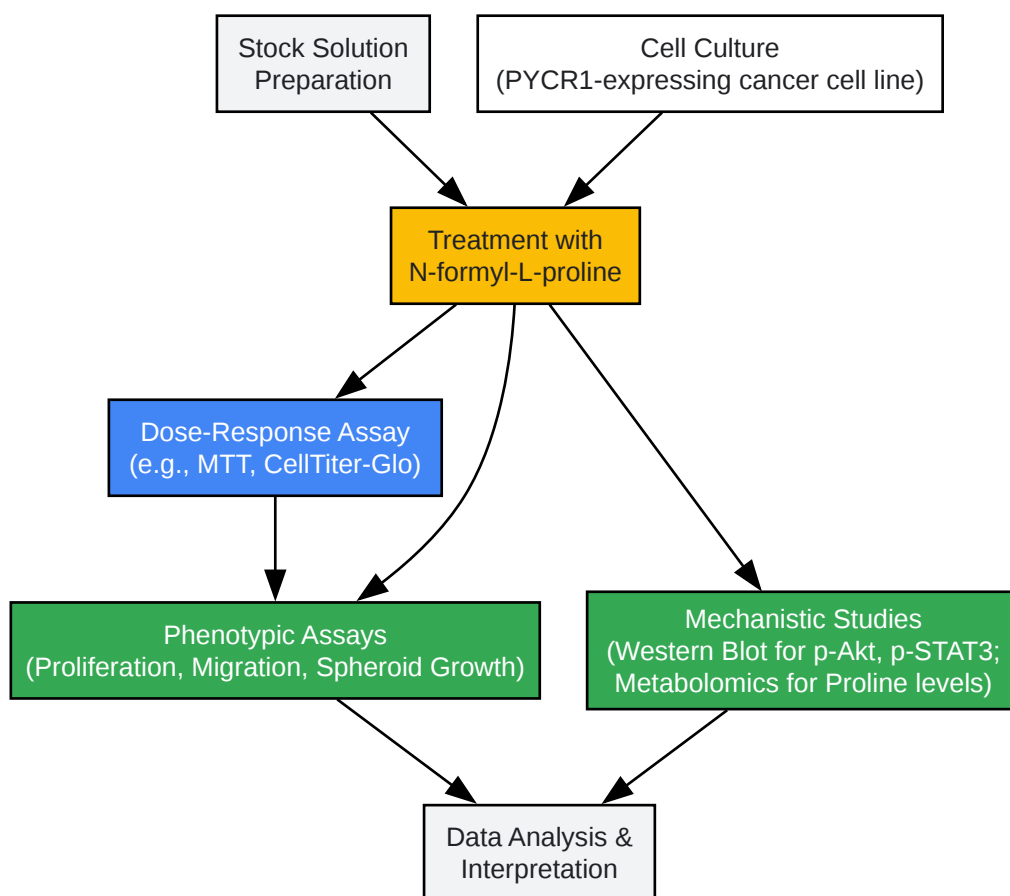


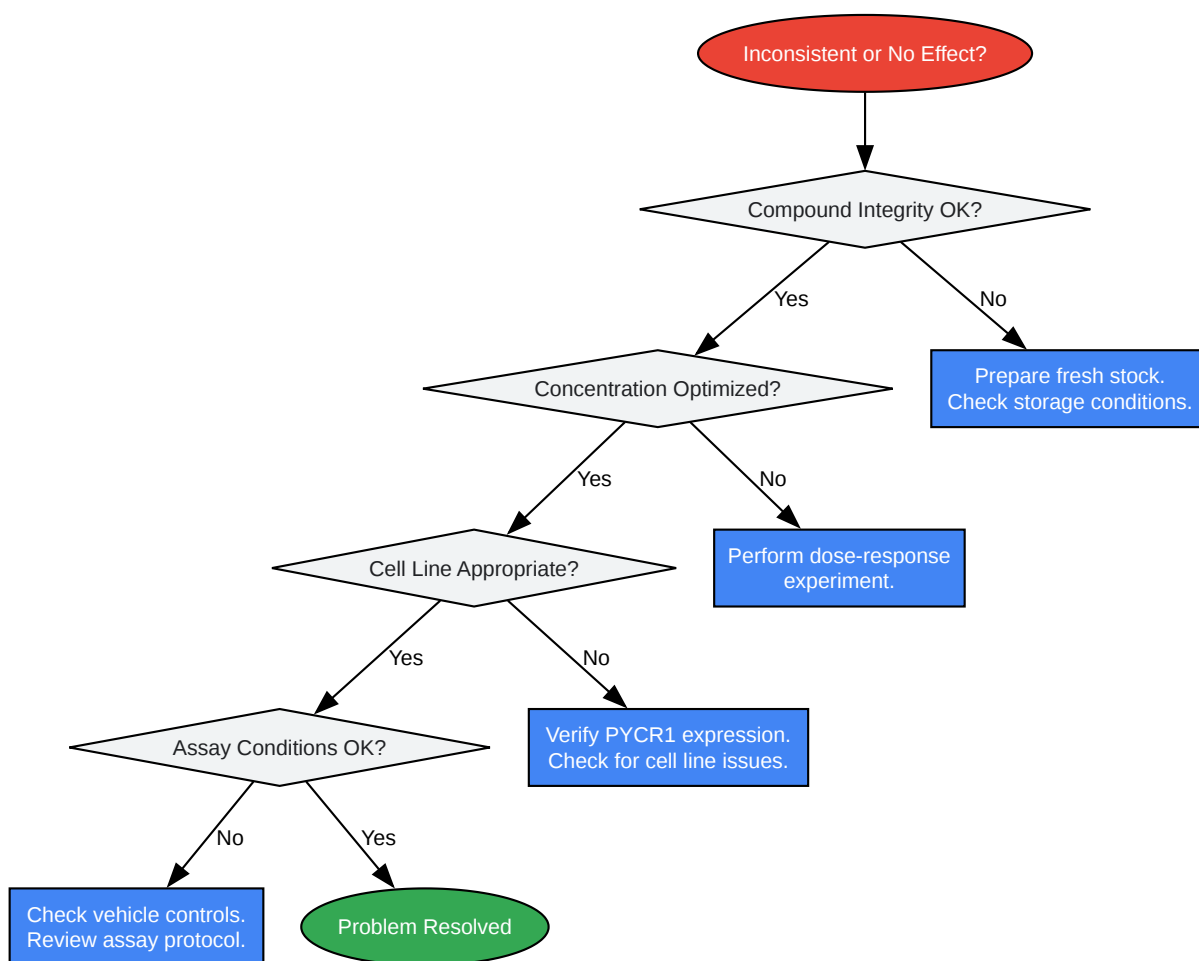
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PYCR1 signaling pathway and inhibition by N-formyl-L-proline.

Experimental Workflow for Testing N-formyl-L-proline

The following diagram outlines a typical workflow for evaluating the efficacy of N-formyl-L-proline in a cancer cell line.





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